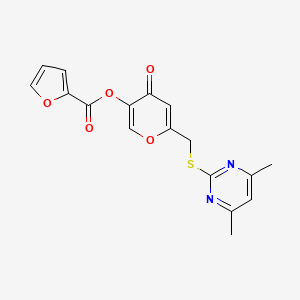
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the NLRP3 inflammasome , an intracellular signaling molecule that senses many pathogen-derived, environmental, and host-derived factors .
Mode of Action
Upon activation, NLRP3 binds to apoptosis-associated speck-like protein containing a caspase activation and recruitment domain (ASC). ASC then polymerizes to form a large aggregate known as an ASC speck . This compound inhibits the activation of the NLRP3 inflammasome .
Biochemical Pathways
Polymerized ASC in turn interacts with the cysteine protease caspase-1 to form a complex termed the inflammasome . The activation of caspase-1 leads to the cleavage of the proinflammatory cytokines IL-1β and IL-18 to their active forms .
Pharmacokinetics
The compound’s ability to inhibit the activation of the nlrp3 inflammasome suggests it has sufficient bioavailability to interact with its intracellular target .
Result of Action
The result of the compound’s action is the inhibition of a type of inflammatory cell death known as pyroptosis . This is achieved by preventing the activation of caspase-1, which in turn prevents the cleavage and activation of the proinflammatory cytokines IL-1β and IL-18 .
Action Environment
The action environment of this compound is primarily intracellular, where it interacts with the NLRP3 inflammasome .
生物活性
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic molecule notable for its unique structural features, which include a pyrimidine moiety, a pyran ring, and a furan carboxylate. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C20H18N2O5S with a molecular weight of approximately 398.43 g/mol. The structure includes a thioether linkage from the pyrimidine derivative, which is crucial for its biological reactivity and interaction with various biological targets.
Antagonistic Properties
Recent studies have highlighted that derivatives of this compound exhibit significant antagonistic properties towards the apelin (APJ) receptor. For instance, a closely related compound (ML221) was found to be a potent functional antagonist of the APJ receptor, showing selectivity over other receptors such as the angiotensin II type 1 (AT1) receptor . This suggests that similar compounds may also modulate cardiovascular functions and could be explored for therapeutic applications in cardiovascular diseases.
Antimicrobial Activity
Compounds with structural similarities to This compound have demonstrated antimicrobial properties. The presence of aromatic systems in these compounds enhances their interaction with microbial targets, potentially leading to effective treatments against various pathogens .
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. For example, interactions with GPCRs (G-protein coupled receptors) can lead to downstream signaling changes that affect physiological processes like blood pressure regulation and metabolic functions .
Case Studies and Research Findings
- Cardiovascular Research : A study on ML221 revealed its role as an APJ receptor antagonist, emphasizing its potential in treating heart-related conditions. The research involved high-throughput screening methods that identified this compound's selectivity and potency against cardiovascular targets .
- Antimicrobial Studies : Various derivatives have been tested for their efficacy against bacterial strains. In vitro assays demonstrated that modifications in the structure could enhance antibacterial activity, suggesting pathways for developing new antibiotics based on this framework .
Comparative Analysis
The following table summarizes some compounds related to This compound , highlighting their structural features and biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| ML221 | Pyrimidine & Pyran | APJ receptor antagonist |
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo... | Pyrazole ring | Antitumor and antimicrobial |
| 4-Oxo-Pyran Derivatives | Similar pyran core | Various biological activities |
特性
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-6-11(2)19-17(18-10)25-9-12-7-13(20)15(8-23-12)24-16(21)14-4-3-5-22-14/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUFJGZUPKRGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














